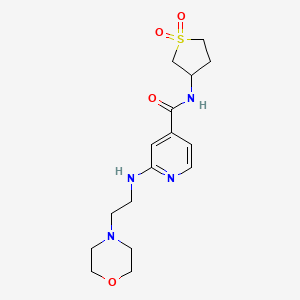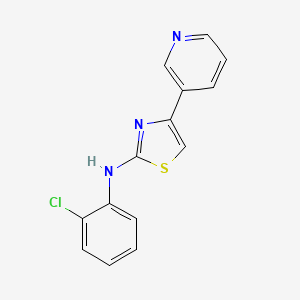
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as AMN082, is a small molecule that acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is expressed in various regions of the brain, particularly in the hippocampus, cortex, and thalamus. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective agonist for the mGluR7 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of presynaptic glutamate release, which results in the modulation of synaptic transmission and plasticity. This mechanism of action is thought to underlie the neuroprotective, antidepressant, and anxiolytic effects of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway, which are both involved in neuroprotection and synaptic plasticity. It has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which suggests that it has anti-inflammatory effects in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR7 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the mGluR7 receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective, antidepressant, and anxiolytic effects of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, which could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, there is a need for more studies on the potential side effects and long-term safety of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, particularly in humans.
Synthesemethoden
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized by several methods, including the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with acetic anhydride and 4-acetylphenylboronic acid, followed by purification through column chromatography. Another method involves the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with 4-acetylphenyl isocyanate in the presence of a base, followed by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)14-2-4-15(5-3-14)20-18(23)17-12-16(6-7-19-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMIKPCUJWMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)



![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)



![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)